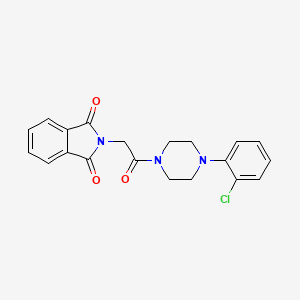

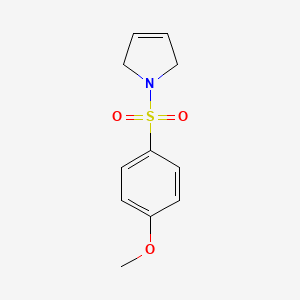

![molecular formula C21H25FN2O2S B2354209 (4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(thiophen-3-yl)methanone CAS No. 1706273-89-3](/img/structure/B2354209.png)

(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(thiophen-3-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule with several functional groups. It contains a bipiperidinyl group, a fluorophenoxy group, and a thiophenyl group. These groups are common in many pharmaceuticals and could potentially give the compound a wide range of biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The exact structure would depend on the specific synthetic route used and the reaction conditions .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the fluorine atom could be replaced by other groups in a nucleophilic substitution reaction. The thiophene ring could also participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorine atom could increase its lipophilicity, potentially enhancing its ability to cross biological membranes .Applications De Recherche Scientifique

Heterocyclic Compound Characteristics

Thiophene, a sulfur-containing five-membered heteroaromatic ring, is crucial in heterocyclic compounds due to its extensive applications in material science and pharmaceuticals. Substituted thiophenes demonstrate a broad spectrum of biological activities including antibacterial, antifungal, antioxidant, antivirus, antianxiety, antiprotozoal, insecticidal, antiproliferative, and herbicide properties. Additionally, polymeric thiophenes are widely utilized in electronic devices like thin-film transistors, organic field-effect transistors, organic light-emitting transistors (OLET), chemical sensors, and solar cells. These applications underscore the importance of heterocyclic compounds in both medical and technological fields (Nagaraju et al., 2018).

Biological Activity and Molecular Docking Studies

Compounds with a thiophene moiety, like (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone, have been synthesized and characterized to explore their biological activities. These activities are often studied through molecular docking studies, a method used to predict the interaction between a molecule and a target protein, which can indicate potential therapeutic benefits, such as antibacterial properties. The structural, vibrational, and electronic properties of these compounds are investigated using density functional theory (DFT), providing insights into their chemical behavior and stability (Shahana & Yardily, 2020).

Antifungal and Antitumor Activities

The presence of specific substituents in thiophene-based compounds, such as 4-chlorophenyl and 4-fluorophenyl, can significantly influence their biological activities, including antifungal effects. This demonstrates the potential of these compounds in developing new antifungal agents. Furthermore, compounds like 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone have shown inhibitory effects on the proliferation of various cancer cell lines, indicating potential antitumor activities. These findings highlight the importance of structural modifications in enhancing the biological activities of heterocyclic compounds (Lv et al., 2013); (Tang & Fu, 2018).

Propriétés

IUPAC Name |

[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-thiophen-3-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN2O2S/c22-19-3-1-2-4-20(19)26-18-7-12-23(13-8-18)17-5-10-24(11-6-17)21(25)16-9-14-27-15-16/h1-4,9,14-15,17-18H,5-8,10-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULKXACNFCUWRTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)C4=CSC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(thiophen-3-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-methylphenyl)methyl]-4-nitro-1H-imidazole](/img/structure/B2354130.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(methylthio)benzamide](/img/structure/B2354131.png)

![2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2354134.png)

![8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1-[2-(morpholin-4-yl)ethyl]-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2354138.png)

![2-Chloro-N-[1-(2-fluoro-5-methylphenyl)piperidin-4-yl]acetamide](/img/structure/B2354140.png)

![1-[2-(1-Benzylpiperidin-3-yl)pyrrolidin-1-yl]-2-chloropropan-1-one](/img/structure/B2354144.png)